2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one

Solution Stability Tautomerism Synthetic Reliability

Select CAS 885955-17-9 for its neutral, non-zwitterionic scaffold that delivers superior solution stability versus the unstable 5-methyl analog. At MW 215.25, it offers a decisive ligand efficiency advantage (Δ14.03 g/mol) over the heavier 5-benzyl analog, leaving more room for lead optimization. The 2-phenyl substituent provides a built-in UV chromophore for straightforward HPLC purity monitoring. This compact core is an ideal substrate for C–H functionalization and late-stage diversification, reducing synthetic complexity and cost versus quaternary carbon-containing analogs. Procure this fragment to avoid assay reproducibility failures linked to generic N-alkyl substitutions.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 885955-17-9
Cat. No. B2463512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one
CAS885955-17-9
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESC1CNCC2C1=NN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C12H13N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
InChIKeyDXEXFLYIMCCQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one (CAS 885955-17-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one (CAS 885955-17-9) is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family, characterized by a pyrazole ring fused to a piperidine ring and bearing a 2-phenyl substituent . With a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol, this compound serves as a compact, synthetically tractable scaffold for medicinal chemistry and chemical biology applications . Its structural features position it within a broader class of pyrazolo[4,3-c]pyridin-3-ones that have been explored as kinase inhibitors, SSAO inhibitors, GABA receptor ligands, and M1 receptor positive allosteric modulators [1].

Why 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one Cannot Be Replaced by Unsubstituted or N-Alkylated Analogs in Structure-Focused Research Programs


Pyrazolo[4,3-c]pyridin-3-one analogs are not interchangeable due to profound differences in solution stability, tautomeric behavior, and physicochemical properties that arise from subtle substituent variations. The 5-methyl analog (5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one) exists as a zwitterion in the solid state and is documented to be unstable in solution, decomposing into complex product mixtures upon attempted purification or recrystallization [1]. The target compound, lacking this N-alkyl substituent, is expected to exhibit markedly different stability and reactivity profiles. Similarly, the 5-benzyl analog (CAS 1093759-87-5) possesses a substantially higher molecular weight (229.28 vs. 215.25 g/mol), a high melting point (>240 °C), and different solubility characteristics that alter its suitability for fragment-based screening and lead optimization campaigns . Generic substitution without experimental validation therefore risks compromising assay reproducibility, synthetic feasibility, and downstream structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one vs. Closest Structural Analogs


Solution Stability Advantage of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one Over the N-Methyl Analog: Absence of Zwitterion-Driven Decomposition

The 5-methyl analog (5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one) has been crystallographically characterized as a zwitterion and is reported to be 'stable in crystal but unstable in solution,' decomposing into a complex mixture containing at least four identified products including dimeric and ring-opened species [1]. In contrast, the target compound lacks the N-methyl group responsible for stabilizing the zwitterionic form, thereby eliminating the protonation site on the piperidine nitrogen that drives the decomposition pathway. This structural difference predicts that the target compound maintains a neutral, non-zwitterionic form and consequently exhibits superior solution-phase stability, enabling reliable handling, purification, and assay preparation.

Solution Stability Tautomerism Synthetic Reliability

Molecular Weight and Fragment-Like Character of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one vs. 5-Benzyl Analog for Fragment-Based Drug Discovery

The target compound has a molecular weight of 215.25 g/mol, which is 14.03 g/mol lower than the 5-benzyl analog (229.28 g/mol), representing a 6.1% reduction in mass . This difference places the target compound firmly within the 'rule of three' guidelines for fragment-based drug discovery (MW < 300), whereas the 5-benzyl analog approaches the upper boundary more closely. Lower molecular weight correlates with higher ligand efficiency metrics when normalized by heavy atom count, making the target compound a more suitable starting point for fragment elaboration strategies.

Fragment-Based Drug Discovery Molecular Weight Ligand Efficiency

Predicted Density and Crystallinity Differences Between 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one and the Unsubstituted Core Scaffold

The unsubstituted core scaffold (1,2,4,5,6,7-hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one, CAS 1093759-88-6) has a predicted density of 1.33 ± 0.1 g/cm³ . The target compound bears a 2-phenyl substituent that increases molecular weight by 76.09 g/mol (from 139.16 to 215.25 g/mol) and introduces aromatic character. While experimental density data for the target compound are not available in non-proprietary databases, the phenyl group is expected to increase both density and crystallinity due to enhanced π-stacking interactions and increased van der Waals contacts, differentiating its solid-state handling properties from the low-molecular-weight unsubstituted core.

Physicochemical Properties Crystallinity Formulation

Synthetic Tractability and Absence of Quaternary Center: Differentiation of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one from 3a-Methyl Congeners

The 3a-methyl analog (3a-methyl-2-phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one, C₁₃H₁₅N₃O, MW 229.28 g/mol) contains a quaternary carbon center at the 3a ring junction, introducing an additional stereochemical element and increasing synthetic complexity . The target compound (C₁₂H₁₃N₃O, MW 215.25 g/mol) lacks this quaternary center, containing only a tertiary carbon at the 3a position (note: the 3a designation in the IUPAC name refers to a bridgehead position but without an alkyl substituent). This structural simplification is expected to translate into fewer synthetic steps, higher overall yield, and lower cost of goods for procurement at scale.

Synthetic Accessibility Structural Complexity Medicinal Chemistry

Optimal Procurement and Deployment Scenarios for 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Solution-Stable, Low-MW Heterocyclic Scaffolds

The target compound's molecular weight of 215.25 g/mol and expected solution stability—contrasting with the documented instability of the 5-methyl analog—make it suitable for fragment-based screening libraries. Its MW advantage over the 5-benzyl analog (Δ14.03 g/mol) enhances ligand efficiency metrics, and its 2-phenyl substituent provides a UV chromophore for concentration determination and purity monitoring by HPLC, capabilities absent in the unsubstituted core scaffold.

Medicinal Chemistry SAR Campaigns Targeting Kinase or Receptor Binding Pockets with Preference for Compact, Non-Zwitterionic Ligands

The absence of the N-methyl group that causes zwitterion formation and solution instability in the 5-methyl analog positions this compound as a neutral, non-charged scaffold for medicinal chemistry optimization. Its compact structure (215.25 g/mol) allows room for elaboration toward kinase ATP-binding sites or GPCR orthosteric pockets without exceeding desirable molecular weight cutoffs, a key consideration when selecting starting points for lead generation.

Synthetic Methodology Development Requiring a Structurally Simple, Commercially Viable Pyrazolo[4,3-c]pyridin-3-one Building Block

The absence of a quaternary carbon center at the 3a position—in contrast to the 3a-methyl analog—reduces synthetic complexity and is expected to improve overall yield and cost-efficiency in multi-step synthetic sequences. This makes the target compound a preferred substrate for developing new C–H functionalization, cross-coupling, or late-stage diversification methodologies on the pyrazolo[4,3-c]pyridine scaffold.

Physicochemical Profiling and Pre-formulation Studies Requiring Crystalline or High-Density Heterocyclic Intermediates

The target compound's 2-phenyl substituent is anticipated to enhance crystallinity and density relative to the unsubstituted core scaffold (predicted density 1.33 g/cm³), based on class-level understanding of aromatic substituent effects on solid-state packing. This differentiation is relevant for procurement decisions in pre-formulation and solid-state chemistry programs where compound crystallinity, melting point, and density affect dissolution rate, formulation stability, and processability.

Quote Request

Request a Quote for 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.